Studies have explored BMS-911543's ability to suppress STAT5 signaling, a pathway crucial for the development and function of regulatory T cells (Tregs). Tregs can suppress immune responses, and their overactivity is linked to pancreatic cancer progression.
[1] Single agent BMS-911543 Jak2 inhibitor has distinct inhibitory effects on STAT5 signaling in genetically engineered mice with pancreatic cancer Oncotarget: )
Another area of research investigates BMS-911543's effect on MPN cells. MPNs are a group of blood cancers caused by mutations in genes like JAK2. These mutations lead to uncontrolled growth of bone marrow cells.
[2] BMS-911543 | JAK2 inhibitor,selective small molecule | Cas# 1271022-90-2 GlpBio:
N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide is a complex organic compound characterized by its unique structure and functional groups. This compound features a tetrazatricyclo framework, which is notable for its potential applications in medicinal chemistry and material science. The presence of multiple nitrogen atoms in the tetrazole rings contributes to its chemical reactivity and biological activity.
The molecular formula for this compound is C₁₈H₂₃N₇O, with a molecular weight of approximately 373.43 g/mol. Its structural complexity arises from the incorporation of cyclopropyl groups and a dimethylpyrazole moiety, which are known to influence the compound's pharmacological properties.
BMS-911543 acts as a JAK2 inhibitor. JAK proteins are involved in cell signaling pathways important for cell growth and survival. In myelofibrosis, mutations in JAK2 lead to uncontrolled cell proliferation and scar tissue formation in the bone marrow. BMS-911543 binds to the JAK2 protein, preventing its activation and downstream signaling, potentially leading to reduced cell proliferation and improved symptoms in myelofibrosis patients [, ].
The chemical reactivity of N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide can be explored through various reaction pathways:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
Preliminary studies indicate that N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide exhibits promising biological activities:
Further biological assays are required to elucidate its mechanisms of action and therapeutic potential.
The synthesis of N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide can be achieved through several methodologies:
Optimizing these methods is essential for improving yield and purity.
N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide has potential applications in:
Interaction studies involving N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide focus on:
Several compounds share structural similarities with N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Compound A | Tetrazole ring | Antiviral activity |
Compound B | Dimethylpyrazole | Antifungal properties |
Compound C | Cyclopropyl group | Anticancer effects |
This comparison highlights the uniqueness of N,N-dicyclopropyl derivative due to its specific combination of functional groups and structural elements that contribute to its distinct biological activities and potential applications in various fields.